 
            | REACTION_CXSMILES | BrCC([O:5][CH2:6][CH3:7])=O.[C:8]1([NH2:15])[CH:13]=[CH:12][CH:11]=[CH:10][C:9]=1[NH2:14].C(N(CC)CC)C>C1COCC1.C(Cl)Cl>[NH:14]1[C:9]2[C:8](=[CH:13][CH:12]=[CH:11][CH:10]=2)[NH:15][CH2:7][C:6]1=[O:5] | 
| Name | |
| Quantity | 
                                                                                    13.3 mL                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    BrCC(=O)OCC                                                                                 | 
| Name | |
| Quantity | 
                                                                                    10 g                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    C1(=C(C=CC=C1)N)N                                                                                 | 
| Name | |
| Quantity | 
                                                                                    16.8 mL                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    C(C)N(CC)CC                                                                                 | 
| Name | |
| Quantity | 
                                                                                    50 mL                                                                                 | 
| Type | 
                                                                                    solvent                                                                                 | 
| Smiles | 
                                                                                    C1CCOC1                                                                                 | 
| Name | |
| Quantity | 
                                                                                    22 mL                                                                                 | 
| Type | 
                                                                                    solvent                                                                                 | 
| Smiles | 
                                                                                    C1CCOC1                                                                                 | 
| Name | |
| Quantity | 
                                                                                    22 mL                                                                                 | 
| Type | 
                                                                                    solvent                                                                                 | 
| Smiles | 
                                                                                    C(Cl)Cl                                                                                 | 
| Type | 
                                                                                CUSTOM                                                                             | 
| Details | 
                                                                                shaken vigorously in hexane (250 ml)                                                                             | 
| Rate | 
                                                                                UNSPECIFIED                                                                             | 
| RPM | 
                                                                                0                                                                             | 
| Conditions are dynamic | 
                                                                            1                                                                         | 
| Details | 
                                                                            See reaction.notes.procedure_details.                                                                         | 
| Type | 
                                                                                TEMPERATURE                                                                             | 
| Details | 
                                                                                The mixture is heated at 60° for 3 hr                                                                             | 
| Duration | 
                                                                                3 h                                                                             | 
| Type | 
                                                                                CONCENTRATION                                                                             | 
| Details | 
                                                                                is concentrated                                                                             | 
| Type | 
                                                                                CUSTOM                                                                             | 
| Details | 
                                                                                The hexane layer is decanted                                                                             | 
| Type | 
                                                                                FILTRATION                                                                             | 
| Details | 
                                                                                The solids are filtered                                                                             | 
| Type | 
                                                                                CUSTOM                                                                             | 
| Details | 
                                                                                dried                                                                             | 
| Type | 
                                                                                CUSTOM                                                                             | 
| Details | 
                                                                                recrystallized from methylene chloride/hexane                                                                             | 
| Name | |
| Type | 
                                                                                    product                                                                                 | 
| Smiles | 
                                                                                    N1C(CNC2=CC=CC=C12)=O                                                                                 | 
| Source | Open Reaction Database (ORD) | 
| Description | The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |